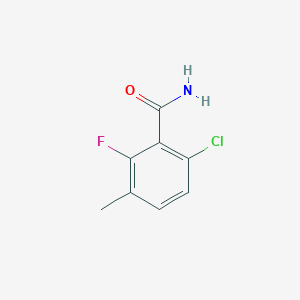

6-Chloro-2-fluoro-3-methylbenzamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-chloro-2-fluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFZQIYALKUMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378622 | |

| Record name | 6-chloro-2-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286474-61-1 | |

| Record name | 6-chloro-2-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Chloro-2-fluoro-3-methylbenzamide

CAS Number: 286474-61-1

This guide provides an in-depth technical overview of 6-Chloro-2-fluoro-3-methylbenzamide, a key chemical intermediate in modern pharmaceutical manufacturing. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical properties, synthesis, analytical methods, and its pivotal role in the creation of targeted cancer therapies.

Introduction: A Strategically Designed Building Block

This compound is a substituted aromatic amide whose molecular architecture has been strategically designed for utility in complex organic synthesis. The specific arrangement of its functional groups—a chloro group, a fluoro group, a methyl group, and a carboxamide—on the benzene ring makes it a valuable precursor in the synthesis of high-value pharmaceutical compounds.

The presence and positioning of the halogen atoms are particularly noteworthy. The fluorine atom can modulate the electronic properties and metabolic stability of a final drug molecule, while the chlorine atom provides a potential site for further chemical modification or can be integral to the final structure's biological activity. This strategic halogenation is a common and effective tactic in medicinal chemistry to enhance the efficacy and pharmacokinetic profiles of drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| CAS Number | 286474-61-1 | [1][2][3] |

| Molecular Formula | C₈H₇ClFNO | [1] |

| Molecular Weight | 187.60 g/mol | [1] |

| Melting Point | 150-152 °C | [4] |

| Appearance | Solid (form may vary) | General chemical knowledge |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from structure |

Synthesis and Mechanism

The primary synthetic route to this compound involves the amidation of its corresponding carboxylic acid precursor, 6-Chloro-2-fluoro-3-methylbenzoic acid. This two-step process is a common and efficient method for the preparation of benzamides.

Synthesis Pathway Overview

The synthesis can be visualized as a two-stage process: the activation of the carboxylic acid followed by the reaction with an ammonia source.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound.

Step 1: Formation of 6-Chloro-2-fluoro-3-methylbenzoyl chloride

-

To a solution of 6-chloro-2-fluoro-3-methylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add an excess of a chlorinating agent, such as oxalyl chloride or thionyl chloride, to the reaction mixture at room temperature. The use of oxalyl chloride is often preferred as its byproducts (CO and CO₂) are gaseous and easily removed.

-

Stir the reaction mixture until the evolution of gas ceases and the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TTC) or the disappearance of the starting material's carboxylic acid peak in the infrared (IR) spectrum.

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 6-chloro-2-fluoro-3-methylbenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amidation to form this compound

-

The crude 6-chloro-2-fluoro-3-methylbenzoyl chloride is slowly added to a stirred solution of an ammonia source, typically aqueous ammonium hydroxide, at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

The solid product, this compound, will precipitate out of the reaction mixture.

-

Collect the product by filtration, wash with water to remove any inorganic salts, and dry under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product of high purity.

Application in Drug Development: A Key Intermediate for Niraparib

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Niraparib . Niraparib is a potent, orally available poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.

The Role of PARP Inhibitors in Cancer Therapy

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. When PARP is inhibited in these cells, single-strand breaks accumulate and lead to double-strand breaks during DNA replication. The inability to repair these double-strand breaks results in cell death, a concept known as synthetic lethality.

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Role in the Synthesis of Niraparib

This compound serves as a foundational building block onto which the core structure of Niraparib is constructed. Its amide group is a key handle for subsequent chemical transformations that ultimately lead to the formation of the indazole ring system characteristic of Niraparib. The specific substitution pattern of the benzamide is crucial for the final drug's ability to bind effectively to the PARP enzyme.

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for this purpose.

HPLC Method for Purity Assessment

A stability-indicating reverse-phase HPLC (RP-HPLC) method can be developed and validated for the routine quality control of this compound.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 246 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The method should be able to separate the main component from starting materials, by-products, and degradation products.

Other Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and can also be used for quantitative analysis (qNMR).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

-

Conclusion

This compound (CAS: 286474-61-1) is more than just a chemical compound; it is a testament to the intricate design and strategic synthesis that underpins modern drug discovery. Its role as a key intermediate in the production of the PARP inhibitor Niraparib highlights its importance in the fight against cancer. For researchers and drug development professionals, a comprehensive understanding of its properties, synthesis, and analysis is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET: 6-Chloro-2-fluoro-3-methylbenzoyl chloride.

-

Appchem. (n.d.). This compound | 286474-61-1. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 286474-61-1. Retrieved from [Link]

- Rasayan Journal of Chemistry. (2021).

- Fisher Scientific. (2024).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-6-fluorobenzaldehyde.

- ChemScene. (2021).

- Impact Factor. (n.d.). Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 286474-61-1.

- Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.

- Thermo Fisher Scientific. (2025).

-

Stenutz. (n.d.). 2-chloro-6-fluoro-3-methylbenzamide. Retrieved from [Link]

- ChemicalBook. (n.d.). This compound CAS#: 286474-61-1.

- Google Patents. (n.d.). US11629137B2 - Methods of manufacturing of niraparib.

- Bide Pharmatech. (n.d.). CAS:104326-93-4, 4-氯-2-氟苯甲酰胺.

- P212121. (n.d.). 6-Chloro-2-fluoro-3-methylbenzaldehyde | CAS 286474-59-7.

-

U.S. Food and Drug Administration. (2017). 208447Orig1s000. Retrieved from [Link]

- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.

- Google Patents. (n.d.). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.

- ResearchGate. (n.d.). (PDF) Development and Validation of an HPLC Method for Niraparib Analysis: A Comprehensive Approach.

- Google Patents. (n.d.).

- Scholars Middle East Publishers. (2025).

- PubChemLite. (n.d.). This compound (C8H7ClFNO).

- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.

-

Royal Society of Chemistry. (n.d.). .

- Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 6-Chloro-2-fluoro-3-methylbenzaldehyde(286474-59-7) 1H NMR spectrum.

- PubChem. (n.d.). 2-Chloro-6-fluoro-3-methylbenzamide | C8H7ClFNO | CID 2773662.

- CymitQuimica. (n.d.). 6-Chloro-2-fluoro-3-methylbenzylamine.

- BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.

- Google Patents. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- ResearchGate. (2025). (PDF) A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.

- National Institute of Standards and Technology. (n.d.). Benzamide, N-methyl- - the NIST WebBook.

- PMC. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.

- ChemicalBook. (n.d.). N-Methylbenzamide(613-93-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 6-CHLORO-2-FLUORO-3-METHOXYBENZAMIDE.

- Longdom Publishing. (n.d.).

- Doc Brown's Chemistry. (n.d.). 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl.

- ResearchGate. (n.d.). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- PubChem. (n.d.). m-Toluamide | C8H9NO | CID 69253.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Chloro-2-fluoro-3-methylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of 6-Chloro-2-fluoro-3-methylbenzamide (CAS No. 286474-61-1), a substituted benzamide of interest in synthetic and medicinal chemistry. Given the limited availability of experimentally-derived data in public-domain literature, this guide adopts a foundational approach.[1] It establishes the compound's molecular identity and provides a robust framework for its synthesis, purification, and the empirical determination of its key physicochemical properties. The methodologies described are grounded in standard laboratory practices, ensuring a reliable pathway for researchers to characterize this compound.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's structure is the bedrock of all subsequent physicochemical analysis. This compound is a halogenated aromatic amide. Its structure, comprising a benzene ring substituted with chloro, fluoro, methyl, and carboxamide groups, suggests its potential utility as a versatile chemical intermediate.

Table 1: Core Compound Identifiers

| Identifier | Data | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 286474-61-1 | [2][3][4] |

| Molecular Formula | C₈H₇ClFNO | [1][4] |

| Molecular Weight | 187.60 g/mol | [4][5][6] |

| Canonical SMILES | CC1=C(C(=C(C=C1)Cl)C(=O)N)F | [1][4] |

| InChI Key | AHFZQIYALKUMSS-UHFFFAOYSA-N | [1] |

The arrangement of these functional groups dictates the molecule's electronic and steric properties, which in turn govern its reactivity and physical behavior.

Caption: Key functional groups of this compound.

Predicted Physicochemical Characteristics

While experimental data is sparse, computational models provide valuable estimates for key properties. These predictions are instrumental in planning experimental work, such as selecting appropriate solvent systems for synthesis and analysis.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source | Significance in Drug Development |

| XLogP3 | 1.9 | Computationally Predicted, PubChem[1] | Represents lipophilicity. A value near 2 suggests moderate membrane permeability. |

| Melting Point | Data not available | N/A | A sharp melting point is a primary indicator of purity. Data from the isomer 2-chloro-6-fluoro-3-methylbenzamide (152 °C) suggests a crystalline solid nature.[6] |

| Boiling Point | Data not available | N/A | Important for purification by distillation if applicable, though high melting point suggests this is unlikely. |

| Aqueous Solubility | Data not available | N/A | Critical for developing aqueous formulations and for bioavailability. Low solubility is expected based on the XLogP value. |

Synthesis, Purification, and Characterization Workflow

The reliable determination of physicochemical properties necessitates a pure sample. The most direct synthetic route to this compound is a two-step process starting from the corresponding carboxylic acid.[7]

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol is a standard procedure for converting a carboxylic acid to a primary amide.[8]

Step 1: Formation of the Acyl Chloride

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-Chloro-2-fluoro-3-methylbenzoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Causality: These reagents convert the carboxylic acid's hydroxyl group into an excellent leaving group, facilitating nucleophilic acyl substitution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for the cessation of gas evolution (HCl and CO/CO₂ for oxalyl chloride, HCl and SO₂ for thionyl chloride).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step due to its moisture sensitivity.

Step 2: Amination to Form the Benzamide

-

Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., DCM or THF).

-

Cool the solution to 0 °C.

-

Slowly add an excess of concentrated ammonium hydroxide (2.0-3.0 eq) or bubble anhydrous ammonia gas through the solution. Causality: The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Excess amine is used to neutralize the HCl byproduct, preventing protonation of the primary amine nucleophile.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Characterization

The crude product requires purification to ensure the accuracy of subsequent property measurements.

Caption: Workflow for compound purification and characterization.

Experimental Protocols for Physicochemical Analysis

The following are standard, self-validating protocols for determining the core properties of a purified compound.

Protocol: Melting Point Determination

-

Sample Preparation: Finely powder the dry, purified compound.

-

Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat rapidly to ~15 °C below the expected melting point (based on isomer data), then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Trustworthiness: A sharp melting range (≤ 2 °C) is a strong indicator of high purity.

Protocol: Aqueous Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a visible slurry.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Causality: 24 hours is a standard duration to ensure the solution is fully saturated and undissolved solid has reached equilibrium with the dissolved state.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile). Analyze the concentration using a pre-calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Calculation: The solubility is determined from the measured concentration and the dilution factor.

Protocol: Lipophilicity (LogD) Determination

-

System Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4). Pre-saturate each phase by mixing them vigorously and then allowing them to separate.

-

Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Partitioning: Shake the vial vigorously for 1-3 hours to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Sample each layer and determine the compound's concentration in both the n-octanol and aqueous phases using HPLC-UV.

-

Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in n-octanol to the concentration in the aqueous buffer. LogD is the base-10 logarithm of this value.

Safety and Handling Considerations

No specific safety data sheet (SDS) is available for this compound. However, data from the structurally similar isomer, 2-Chloro-6-fluoro-3-methylbenzamide, should be used as a precautionary guide.[5]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a chemical entity with defined structural and molecular identifiers but a notable lack of published, experimentally-verified physicochemical data. This guide provides the necessary theoretical and practical framework for its synthesis, purification, and characterization. By following the outlined standard operating procedures, researchers can generate reliable, high-quality data on its melting point, solubility, and lipophilicity, enabling its effective application in chemical research and development programs.

References

-

2-Chloro-6-fluoro-3-methylbenzamide | C8H7ClFNO | CID 2773662 - PubChem . National Center for Biotechnology Information. [Link]

-

Thermophysical Properties of 6-Chloro-2-fluoro-3-methylbenzonitrile | Chemcasts . Chemcasts. [Link]

-

This compound (C8H7ClFNO) - PubChemLite . PubChemLite. [Link]

-

2-chloro-6-fluoro-3-methylbenzamide - Stenutz . Stenutz. [Link]

-

6-Chloro-2-fluoro-3-methylbenzaldehyde | CAS 286474-59-7 - P212121 Store . P212121 Store. [Link]

-

This compound | 286474-61-1 - Appchem . Appchem. [Link]

-

Amide Synthesis: Preparation of N,N-diethyl-m-toluamide . California State University, Stanislaus. [Link]

Sources

- 1. PubChemLite - this compound (C8H7ClFNO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 286474-61-1 [chemicalbook.com]

- 3. This compound CAS#: 286474-61-1 [m.chemicalbook.com]

- 4. appchemical.com [appchemical.com]

- 5. 2-Chloro-6-fluoro-3-methylbenzamide | C8H7ClFNO | CID 2773662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-chloro-6-fluoro-3-methylbenzamide [stenutz.eu]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Chemistry 211 Experiment 7 [home.miracosta.edu]

Introduction: The Imperative of Unambiguous Structural Verification

An In-Depth Technical Guide to the Structure Elucidation of 6-Chloro-2-fluoro-3-methylbenzamide

In the landscape of modern drug discovery and materials science, substituted benzamides represent a cornerstone scaffold, valued for their versatile chemical properties and biological activities.[1][2] The specific compound, this compound (Molecular Formula: C₈H₇ClFNO, Molecular Weight: 187.60 g/mol [3][4]), serves as a critical intermediate in the synthesis of more complex molecules. Its precise atomic arrangement—the location of the chloro, fluoro, and methyl substituents on the aromatic ring—is paramount. Any ambiguity in this structure can lead to divergent chemical reactivity, altered pharmacological profiles, and significant challenges in intellectual property protection.

Chapter 1: The Hypothesized Structure and Nomenclature

Based on its synthesis from 6-chloro-2-fluoro-3-methylbenzoic acid[5], the hypothesized structure is presented below. According to IUPAC nomenclature, the carbon atom of the carboxamide group is assigned position #1 of the benzene ring.[6][7] The substituents are then numbered to give the lowest possible locants.

-

Systematic IUPAC Name: this compound[8]

The primary objective of the following analytical protocols is to verify this specific substitution pattern and confirm the overall molecular structure.

Chapter 2: Mass Spectrometry – The First Gate: Molecular Weight and Formula

Mass spectrometry (MS) serves as the initial and most crucial checkpoint, providing the molecular weight of the compound and, with high-resolution instrumentation, its elemental composition. This data validates the molecular formula, which is the foundation of any structural hypothesis.

Expert Rationale

We employ High-Resolution Mass Spectrometry (HRMS) not merely to confirm the molecular weight but to gain confidence in the elemental formula. The high mass accuracy of techniques like Time-of-Flight (TOF) or Orbitrap MS allows for the differentiation between isobaric species (different formulas with the same nominal mass). Furthermore, the presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl), provides an immediate and powerful validation point.

Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min. Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

-

Data Analysis:

-

Identify the monoisotopic mass of the protonated molecule [M+H]⁺.

-

Observe the A+2 isotopic peak corresponding to the ³⁷Cl isotope.

-

Utilize the instrument software to calculate the predicted elemental formula from the accurate mass and compare it to the theoretical formula.

-

Anticipated Results & Interpretation

The analysis will yield two key pieces of evidence:

-

Accurate Mass & Elemental Composition: The theoretical monoisotopic mass for [C₈H₇ClFNO + H]⁺ is 188.0273 Da.[10] An experimentally observed mass within 5 ppm of this value strongly supports the elemental formula.

-

Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic isotopic pattern for the molecular ion peak, with an [M+H]⁺ peak and an [M+2+H]⁺ peak at a relative intensity ratio of approximately 3:1. Observing this pattern is definitive proof of the presence of a single chlorine atom.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Theoretical m/z | Expected Isotopic Pattern |

| [M+H]⁺ | 188.0273 | Base Peak (100%) |

| [M+2+H]⁺ | 190.0244 | ~32% of Base Peak |

The typical fragmentation of benzamides involves the loss of the amide group to form a benzoyl cation.[11][12][13] This would result in a significant fragment ion, which for this molecule would also exhibit the 3:1 isotopic pattern for chlorine.

Table 2: Key Predicted Mass Spectrometry Fragments

| Fragment Ion | Description | Theoretical m/z (³⁵Cl) |

| [C₈H₅ClFNO]⁺ | Benzoyl cation fragment | 170.0167 |

| [C₇H₅O]⁺ | Benzoyl cation (generic) | 105.0335 |

| [C₆H₅]⁺ | Phenyl cation | 77.0391 |

Chapter 3: Infrared Spectroscopy – Mapping the Functional Groups

Infrared (IR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[14] For this compound, IR spectroscopy confirms the presence of the critical amide functionality and the aromatic system.

Expert Rationale

The vibrational frequencies of chemical bonds are sensitive to their environment. The primary amide group (-CONH₂) has several characteristic absorption bands that are readily identifiable.[15] The C=O stretching frequency, in particular, is a strong and sharp signal that confirms the presence of the carbonyl group. The N-H stretching vibrations of the primary amide are also distinctive.[16][17][18]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Record a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.

Anticipated Results & Interpretation

The IR spectrum will provide a molecular fingerprint. The key is to identify the characteristic absorption bands that correspond to the proposed structure.

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Description |

| Amide (-NH₂) | N-H Stretch | 3400 - 3100 | Two distinct, medium-to-strong bands |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to medium bands |

| Aliphatic C-H (-CH₃) | C-H Stretch | 2980 - 2850 | Weak bands |

| Amide C=O | C=O Stretch (Amide I) | 1680 - 1630 | Strong, sharp absorption |

| Amide N-H Bend | N-H Bend (Amide II) | 1640 - 1550 | Strong, sharp absorption |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Multiple medium-to-strong bands |

| C-F Stretch | C-F Stretch | 1350 - 1000 | Strong absorption |

| C-Cl Stretch | C-Cl Stretch | 800 - 600 | Medium-to-strong absorption |

The presence of strong bands in the 3400-3100 cm⁻¹ and 1680-1630 cm⁻¹ regions is conclusive evidence for the primary amide group.

Chapter 4: NMR Spectroscopy – The Blueprint of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing a veritable blueprint of the atomic connectivity.[19][20] Through a combination of 1D (¹H, ¹³C) and 2D experiments, we can definitively establish the substitution pattern on the aromatic ring.

Expert Rationale

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. The number of signals, their chemical shifts, their integration (for ¹H), and their coupling patterns provide a wealth of structural information.[21] For this specific molecule, the key challenges are to:

-

Confirm the presence of two adjacent aromatic protons.

-

Establish the relative positions of the chloro, fluoro, and methyl groups through their influence on the aromatic proton and carbon chemical shifts and through long-range couplings. Fluorine (¹⁹F) is an active nucleus and will couple to nearby protons and carbons, providing an invaluable diagnostic tool.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR Acquisition: If necessary for unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Anticipated Results & Interpretation

¹H NMR Spectrum (Predicted)

The aromatic region is the most informative.[22][23] We expect to see two signals for the two aromatic protons.

-

Aromatic Protons (H-4, H-5): These two protons are adjacent to each other and will appear as doublets due to ortho coupling (³JHH ≈ 7-9 Hz). Their chemical shifts will be influenced by the surrounding substituents. They are expected in the 6.5-8.0 ppm range.[22]

-

Methyl Protons (-CH₃): A singlet at approximately 2.2-2.5 ppm, integrating to 3 protons.

-

Amide Protons (-NH₂): Two broad singlets (or one very broad singlet) in the range of 5.5-8.0 ppm (can be solvent-dependent), integrating to 2 protons. These peaks often exchange with D₂O.

Table 4: Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| Aromatic H | ~7.1 - 7.5 | Doublet | 1H | ³JHH ≈ 8 Hz |

| Aromatic H | ~7.1 - 7.5 | Doublet | 1H | ³JHH ≈ 8 Hz |

| Amide NH₂ | ~5.5 - 8.0 | Broad Singlet | 2H | - |

| Methyl CH₃ | ~2.3 | Singlet | 3H | - |

¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

-

Aromatic Carbons: We expect 6 distinct signals in the range of 110-150 ppm.[22] The carbon directly attached to the fluorine (C-2) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons ortho and meta to the fluorine will show smaller C-F couplings.

-

Carbonyl Carbon (C=O): A single peak around 165-170 ppm.

-

Methyl Carbon (-CH₃): A single peak around 15-20 ppm.

Table 5: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Expected Multiplicity (due to C-F coupling) |

| C=O | ~167 | Singlet |

| C-F (C-2) | ~158 | Doublet (¹JCF ≈ 250 Hz) |

| C-Cl (C-6) | ~135 | Doublet (³JCF small) |

| C-CH₃ (C-3) | ~130 | Doublet (²JCF ≈ 15 Hz) |

| Aromatic C-H | ~125-130 | Doublet (JCF small) |

| Aromatic C-H | ~125-130 | Doublet (JCF small) |

| Aromatic C (C-1) | ~120 | Doublet (²JCF ≈ 20 Hz) |

| -CH₃ | ~18 | Singlet |

Logical Workflow for Structural Confirmation using NMR

The convergence of NMR data provides irrefutable proof of the structure. A logical workflow ensures that all pieces of the puzzle fit together.

Caption: NMR workflow for structure elucidation.

Chapter 5: Single-Crystal X-ray Diffraction – The Ultimate Proof

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction is the unequivocal gold standard for structural proof.[1][2][24] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the crystal lattice.

Expert Rationale

This technique is considered authoritative because it is a direct observation of the molecular structure, rather than an interpretation of spectroscopic data. Obtaining a high-quality crystal suitable for diffraction is often the rate-limiting step, but the resulting structural model provides definitive, unambiguous proof of atom connectivity, conformation, and stereochemistry.[25]

Experimental Protocol: X-ray Crystallography Workflow

-

Crystal Growth: Grow single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures may need to be screened.

-

Crystal Mounting and Screening: Select a suitable crystal and mount it on a goniometer. Screen the crystal using an X-ray diffractometer to assess its quality.[26]

-

Data Collection: Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution: Process the diffraction data and solve the phase problem to obtain an initial electron density map.

-

Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model provides the best fit to the experimental data.

-

Validation: The final structure is validated based on metrics like the R-factor, goodness-of-fit, and residual electron density.

Caption: Workflow for single-crystal X-ray analysis.

Conclusion: A Triad of Corroborating Evidence

The structure elucidation of this compound is not achieved by a single technique but by the logical and systematic integration of orthogonal analytical methods. Mass spectrometry confirms the elemental formula and the presence of chlorine. Infrared spectroscopy verifies the essential amide functional group. Finally, NMR spectroscopy provides the detailed connectivity map, definitively placing each substituent on the aromatic ring. Should absolute certainty be required, for example in a regulatory filing, single-crystal X-ray diffraction provides the ultimate, irrefutable proof. This multi-faceted, self-validating approach ensures the scientific integrity required for advanced research and development.

References

- Benchchem. Application Notes and Protocols for Utilizing Benzamide as a Ligand in X-ray Crystallography Studies.

- J-Stage. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide.

- PMC.

- MDPI.

- ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)

- ChemicalBook. This compound synthesis.

- ChemicalBook. This compound | 286474-61-1.

- ChemicalBook. This compound CAS#: 286474-61-1.

- PubChemLite. This compound (C8H7ClFNO).

- ACS Publications. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

- ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)

- Molecules. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides.

- ResearchG

- YouTube.

- Journal of Chemical and Pharmaceutical Sciences.

- Wesleyan University.

- National Center for Biotechnology Information. Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides.

- ChemicalBook. This compound, 97+%.

- ResearchGate. Characteristic infrared spectral data for substituted N-phenylsulfonylbenzamides 1 – 16 in trichloromethane.

- JoVE.

- ResearchGate.

- ResearchGate. (PDF)

- Stack Exchange.

- Appchem. This compound | 286474-61-1 | C8H7ClFNO.

- PubChem. 2-Chloro-6-fluoro-3-methylbenzamide | C8H7ClFNO | CID 2773662.

- SciSpace.

- Royal Society of Chemistry. Nomenclature of Organic Chemistry.

- Chemistry LibreTexts.

- JoVE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. 2-Chloro-6-fluoro-3-methylbenzamide | C8H7ClFNO | CID 2773662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. This compound | 286474-61-1 [chemicalbook.com]

- 10. PubChemLite - this compound (C8H7ClFNO) [pubchemlite.lcsb.uni.lu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 14. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]

- 15. scispace.com [scispace.com]

- 16. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-acidity-IR spectra correlations for p-substituted N-phenylsulfonylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jchps.com [jchps.com]

- 20. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 21. youtube.com [youtube.com]

- 22. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives | MDPI [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-fluoro-3-methylbenzamide

This guide provides a comprehensive overview of the synthesis of 6-chloro-2-fluoro-3-methylbenzamide, a valuable building block in medicinal chemistry and drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the core synthetic strategy, mechanistic underpinnings, and a detailed, field-proven experimental protocol.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a class of organic compounds of significant interest in the pharmaceutical industry due to their wide range of biological activities. The specific substitution pattern on the aromatic ring can dramatically influence the molecule's pharmacological profile. This compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. Its precursor, 6-chloro-2-fluoro-3-methylbenzoic acid, is recognized as a pharmaceutical intermediate, notably in the development of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of metabolic diseases such as obesity.[1] The strategic placement of the chloro, fluoro, and methyl groups, along with the reactive benzamide moiety, makes this compound a versatile scaffold for further chemical elaboration.

Core Synthesis Strategy: From Carboxylic Acid to Amide

The most direct and industrially scalable route to this compound is the conversion of the corresponding carboxylic acid, 6-chloro-2-fluoro-3-methylbenzoic acid. This transformation is a cornerstone of organic synthesis and typically proceeds via a two-step, one-pot process:

-

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acyl derivative, typically an acyl chloride. This is achieved using a chlorinating agent.

-

Amination: The activated acyl intermediate is then reacted with a source of ammonia to form the desired primary amide.

This strategy is favored for its efficiency and the commercial availability of the starting materials.[2][3][4]

Mechanistic Insights: The "How" and "Why"

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The conversion of 6-chloro-2-fluoro-3-methylbenzoic acid to its amide derivative is a classic example of nucleophilic acyl substitution.

Formation of the Acyl Chloride Intermediate

The carboxylic acid itself is not sufficiently electrophilic to react directly with ammonia, as the acidic proton of the carboxyl group would protonate the ammonia, leading to an acid-base reaction. Therefore, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. Reagents such as oxalyl chloride or thionyl chloride are excellent for this purpose.

The reaction with oxalyl chloride, often catalyzed by a small amount of N,N-dimethylformamide (DMF), proceeds as follows: The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species. The carboxylic acid then attacks the Vilsmeier reagent, leading to the formation of a reactive intermediate. This intermediate then collapses, releasing carbon dioxide, carbon monoxide, and the acyl chloride, regenerating the catalyst.

Nucleophilic Acyl Substitution: The Amination Step

Once the highly electrophilic acyl chloride is formed, it is susceptible to attack by nucleophiles. In this synthesis, ammonia (in the form of ammonium hydroxide) acts as the nucleophile. The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide product. The use of excess ammonium hydroxide ensures that there is a sufficient amount of free ammonia to act as a nucleophile and also to neutralize the hydrogen chloride byproduct generated during the reaction.

Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 6-Chloro-2-fluoro-3-methylbenzoic acid | 32890-90-7 | C8H6ClFO2 | Starting material |

| Oxalyl chloride | 79-37-8 | C2Cl2O2 | Chlorinating agent |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | Anhydrous, reaction solvent |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C3H7NO | Catalyst |

| Ammonium hydroxide (36%) | 1336-21-6 | NH4OH | Ammonia source and base |

| Ice | N/A | H2O | For cooling |

Step-by-Step Procedure[5]

-

Reaction Setup: To a solution of 6-chloro-2-fluoro-3-methylbenzoic acid (10 g, 53 mmol) in dichloromethane (60 mL) in a round-bottom flask equipped with a magnetic stirrer, add N,N-dimethylformamide (0.5 mL) as a catalyst.

-

Acyl Chloride Formation: Slowly add oxalyl chloride (9.25 mL, 106 mmol) to the stirred solution at room temperature. The reaction mixture is allowed to stir until it becomes a homogeneous solution.

-

Removal of Solvent: Once the reaction to form the acyl chloride is complete (as indicated by the cessation of gas evolution and the formation of a clear solution), the reaction mixture is concentrated in vacuo to remove excess oxalyl chloride and the dichloromethane solvent. This step should be performed in a well-ventilated fume hood.

-

Amination: The resulting crude acyl chloride residue is then carefully and slowly added to a vigorously stirred 1:1 mixture of crushed ice and 36% ammonium hydroxide. This should be done in an ice bath to control the exothermic reaction.

-

Product Isolation: The resulting precipitate is the desired product, this compound. The solid is collected by vacuum filtration, washed with cold water, and dried.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

-

Molecular Formula: C8H7ClFNO[5]

-

Molecular Weight: 187.60 g/mol [3]

-

Appearance: Expected to be a solid.

-

Melting Point: 152 °C[4]

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the amide protons. The chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro, fluoro, and amide functional groups.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be characteristic of the substitution pattern.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom.

-

Infrared Spectroscopy (IR): The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350-3180 cm⁻¹), the C=O stretching of the amide (around 1680-1630 cm⁻¹), and C-Cl and C-F stretching vibrations.

-

While a detailed experimental spectrum is not provided here, the expected spectroscopic features are based on the known structure of the molecule.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a robust and efficient process. The methodology presented in this guide, which employs oxalyl chloride for the activation of the carboxylic acid followed by amination, is a well-established and reliable approach. This technical guide provides the necessary details for researchers and scientists to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

-

Appchem. This compound. [Link]

-

PubChem. 2-Chloro-6-fluoro-3-methylbenzamide. [Link]

-

ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

-

PubChemLite. 6-chloro-2-fluoro-3-methylbenzoic acid (C8H6ClFO2). [Link]

-

Stenutz. 2-chloro-6-fluoro-3-methylbenzamide. [Link]

-

ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

PubChem. 6-Chloro-2-fluoro-3-methylbenzenesulfonamide. [Link]

-

YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

- Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

Sources

An In-depth Technical Guide to the Spectral Data of 6-Chloro-2-fluoro-3-methylbenzamide

Introduction

6-Chloro-2-fluoro-3-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl group on the benzamide core, presents a compelling case for detailed spectroscopic analysis. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in various chemical and biological systems. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural nuances revealed by each technique. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are intended to serve as a valuable resource for researchers and scientists in the field.

Molecular Structure and Spectroscopic Overview

The structural attributes of this compound dictate its spectral behavior. The presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F), various functional groups (amide, aromatic ring, halogens, methyl group), and its overall molecular weight are all key determinants of its NMR, IR, and MS spectra, respectively.

graph "this compound" {

layout=neato;

node [shape=plaintext];

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

N [label="N"];

O [label="O"];

Cl [label="Cl"];

F [label="F"];

H1 [label="H"];

H2 [label="H"];

H3 [label="H"];

H4 [label="H"];

H5 [label="H"];

H6 [label="H"];

H7 [label="H"];

C1 -- C2 [len=1.5];

C2 -- C3 [len=1.5];

C3 -- C4 [len=1.5];

C4 -- C5 [len=1.5];

C5 -- C6 [len=1.5];

C6 -- C1 [len=1.5];

C1 -- C7 [len=1.5];

C7 -- O [len=1.5, style=double];

C7 -- N [len=1.5];

C6 -- Cl [len=1.5];

C2 -- F [len=1.5];

C3 -- C8 [len=1.5];

C8 -- H1 [len=1.0];

C8 -- H2 [len=1.0];

C8 -- H3 [len=1.0];

C4 -- H4 [len=1.0];

C5 -- H5 [len=1.0];

N -- H6 [len=1.0];

N -- H7 [len=1.0];

C1 [pos="0,1.5!"];

C2 [pos="-1.3,0.75!"];

C3 [pos="-1.3,-0.75!"];

C4 [pos="0,-1.5!"];

C5 [pos="1.3,-0.75!"];

C6 [pos="1.3,0.75!"];

C7 [pos="0,3.0!"];

O [pos="-0.75,3.9!"];

N [pos="1.0,3.9!"];

Cl [pos="2.8,1.0!"];

F [pos="-2.8,1.0!"];

C8 [pos="-2.6,-1.5!"];

H1 [pos="-3.0,-2.5!"];

H2 [pos="-2.0,-2.5!"];

H3 [pos="-3.4,-1.0!"];

H4 [pos="0,-2.5!"];

H5 [pos="2.3,-1.25!"];

H6 [pos="1.5,4.6!"];

H7 [pos="0.5,4.6!"];

}

Caption: General workflow for NMR data acquisition and processing.

¹H NMR Spectral Data (Predicted)

Due to the unavailability of experimental data in public databases, the following ¹H NMR spectral data was predicted using NMRDB.org, a well-established online prediction tool.[1][2][3][4]

Signal Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment 1 7.2 - 7.4 m 2H Aromatic Protons (H-4, H-5) 2 5.5 - 6.5 br s 2H Amide Protons (-CONH₂) 3 2.3 - 2.5 s 3H Methyl Protons (-CH₃)

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is consistent with its structure.

-

Aromatic Protons (H-4, H-5): The two protons on the aromatic ring are expected to appear as a complex multiplet in the downfield region (δ 7.2 - 7.4 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group.[5][6] The coupling between these protons (ortho-coupling) is typically in the range of 7-10 Hz.[7]

-

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as a broad singlet between δ 5.5 and 6.5 ppm. The broadness of this signal is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding. The chemical shift of amide protons can be highly variable and is dependent on solvent, concentration, and temperature.[8]

-

Methyl Protons (-CH₃): The three protons of the methyl group are expected to appear as a sharp singlet in the upfield region (δ 2.3 - 2.5 ppm). The singlet nature of this peak is due to the absence of adjacent protons.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum was also generated using NMRDB.org.[1][9][10]

Carbon Predicted Chemical Shift (δ, ppm) C=O 165 - 170 C-F 158 - 162 (d, ¹JCF) C-Cl 135 - 140 C-CH₃ 130 - 135 C-CONH₂ 125 - 130 C-4 128 - 132 C-5 120 - 125 -CH₃ 15 - 20

Note: The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling.

Interpretation of ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a carbon map of the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded carbon and is expected to resonate in the δ 165 - 170 ppm region.[11]

-

Aromatic Carbons: The six aromatic carbons will appear in the region of δ 120 - 162 ppm. The carbon directly attached to the highly electronegative fluorine atom (C-2) will be significantly deshielded and will appear as a doublet due to strong one-bond coupling with the ¹⁹F nucleus (¹JCF). The carbons attached to the chlorine (C-6), methyl (C-3), and amide (C-1) groups will also have distinct chemical shifts based on the electronic effects of these substituents. The remaining two aromatic carbons (C-4 and C-5) will also have unique chemical shifts.

-

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and will appear in the upfield region of the spectrum, typically between δ 15 - 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

ATR-FTIR is a convenient method for analyzing solid powder samples with minimal sample preparation.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.

IR Spectral Data

Based on the PubChem entry for 2-Chloro-6-fluoro-3-methylbenzamide and general principles of IR spectroscopy for amides, the following characteristic absorption bands are expected.[8][12][13][14]

Wavenumber (cm⁻¹) Intensity Assignment 3350 - 3180 Medium, Broad N-H stretching (asymmetric and symmetric) ~1650 Strong C=O stretching (Amide I band) ~1600 Medium N-H bending (Amide II band) 1600 - 1450 Medium to Weak C=C aromatic ring stretching ~1250 Strong C-N stretching 1100 - 1000 Strong C-F stretching 800 - 600 Strong C-Cl stretching

Interpretation of IR Spectrum

-

N-H Stretching: The presence of a primary amide is confirmed by two broad absorption bands in the 3350-3180 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. The broadness is indicative of hydrogen bonding in the solid state.[12]

-

Amide I Band (C=O Stretch): A strong absorption band around 1650 cm⁻¹ is characteristic of the carbonyl stretching vibration in a primary amide. Conjugation with the aromatic ring and hydrogen bonding typically lower this frequency compared to a simple ketone.[12]

-

Amide II Band (N-H Bend): A medium intensity band around 1600 cm⁻¹ is attributed to the N-H bending vibration. This band, along with the Amide I band, is highly characteristic of the amide functional group.

-

Aromatic C=C Stretching: Several medium to weak bands in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.

-

C-N Stretching: A strong band around 1250 cm⁻¹ is expected for the C-N stretching vibration.

-

C-F and C-Cl Stretching: Strong absorptions corresponding to the C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1100-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecule.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

Caption: Simplified workflow of Electron Ionization Mass Spectrometry.

Mass Spectral Data (Predicted)

The following fragmentation pattern is predicted for this compound based on established fragmentation rules for aromatic amides and halogenated compounds, and generated using online prediction tools like CFM-ID.[15][16][17]

m/z Relative Intensity Proposed Fragment 187/189 High [M]⁺˙ (Molecular Ion) 171/173 Medium [M - NH₂]⁺ 143/145 Medium [M - CONH₂]⁺ 108 High [M - CONH₂ - Cl]⁺ 77 Medium [C₆H₅]⁺

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic ~3:1 intensity ratio.[18]

Interpretation of Mass Spectrum

The predicted mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

-

Molecular Ion ([M]⁺˙): The molecular ion peak will appear at m/z 187 and 189, corresponding to the molecules containing the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative intensity of these peaks will be approximately 3:1, which is a clear indicator of the presence of one chlorine atom.[18]

-

[M - NH₂]⁺ (m/z 171/173): Loss of the amino radical (•NH₂) from the molecular ion is a common fragmentation pathway for primary amides, leading to the formation of an acylium ion.

-

[M - CONH₂]⁺ (m/z 143/145): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the carboxamide group (•CONH₂) and the formation of a substituted phenyl cation.

-

[M - CONH₂ - Cl]⁺ (m/z 108): Subsequent loss of a chlorine radical from the [M - CONH₂]⁺ fragment would lead to an ion at m/z 108.

-

[C₆H₅]⁺ (m/z 77): The presence of a peak at m/z 77 is a common feature in the mass spectra of many benzene derivatives, corresponding to the phenyl cation.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide has provided a detailed overview of the predicted and expected spectral data for this compound, covering ¹H NMR, ¹³C NMR, IR, and MS techniques. The interpretation of these spectra, guided by established principles and data from analogous structures, allows for a comprehensive understanding of the molecule's structural features. The presented protocols for data acquisition serve as a practical reference for researchers. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to confirm these findings with experimentally acquired data for definitive structural confirmation and publication. This guide serves as a foundational resource for scientists and researchers working with this and structurally related compounds, facilitating their identification, characterization, and further investigation.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Wishart Research Group. (n.d.). CFM-ID. Retrieved from [Link]

- Allen, F., Greaves, D., & Wishart, D. S. (2021). CFM-ID 4.0: More Accurate ESI-MS/MS Spectral Prediction and Compound Identification. Analytical Chemistry, 93(34), 11593–11601.

-

SoftwareOne. (n.d.). NMR Predictors - ACD Labs. Retrieved from [Link]

- Djoumbou-Feunang, Y., Pon, A., Karu, N., Zheng, J., Li, C., Arndt, D., & Wishart, D. S. (2014). CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. Nucleic Acids Research, 42(W1), W98–W103.

-

American Chemical Society. (n.d.). ACD/HNMR Predictor and ACD/CNMR Predictor. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Prediction. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

Wishart Research Group. (n.d.). Spectra Prediction - CFM-ID. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). Amide infrared spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

-

ACD/Labs. (2015, December 3). ACD/NMR Predictors - Software Demo [Video]. YouTube. [Link]

- Threlfall, T. L. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Wishart Research Group. (2022, September 21). CFM-ID 4.

-

Capilano University. (n.d.). Chem 200/201 ACD/Labs NMR Software. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR model prediction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

virtual Chemistry 3D. (2024, April 2). 13C NMR predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ChemAxon. (2025, June 26). NMR Predictor Guide: Which Type Is Best for You?. Retrieved from [Link]

- BenchChem. (2025).

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

-

Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

- Freibolin, H. (2005). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

-

SpectraBase. (n.d.). Benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Castellano, S., & Sun, C. (1966). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society, 88(21), 4741–4744.

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C-NMR Chemical Shift Table. Retrieved from [Link]

- University of Guelph. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82–87.

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

- United States Environmental Protection Agency. (n.d.).

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Predict 1H proton NMR spectra [nmrdb.org]

- 3. Predict 1H proton NMR spectra [nmrdb.org]

- 4. Visualizer loader [nmrdb.org]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. quora.com [quora.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Predict 13C carbon NMR spectra [nmrdb.org]

- 10. scribd.com [scribd.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 14. IR Spectrum: Amides [quimicaorganica.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. academic.oup.com [academic.oup.com]

- 17. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 18. chem.libretexts.org [chem.libretexts.org]

solubility of 6-Chloro-2-fluoro-3-methylbenzamide in organic solvents

An In-depth Technical Guide to the Solubility of 6-Chloro-2-fluoro-3-methylbenzamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of Novel Benzamides

In the realm of pharmaceutical development and fine chemical synthesis, understanding the solubility of a target molecule is a cornerstone of process design, formulation, and ultimately, therapeutic efficacy. This compound, a substituted benzamide, presents a unique set of physicochemical characteristics governed by its aromatic halogenation, sterically hindered amide group, and fluorine substitution. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to not only understand but also systematically determine the solubility of this compound in a range of organic solvents.

This document eschews a generic template, instead adopting a first-principles approach. We will delve into the "why" behind experimental choices, offering a narrative that blends theoretical underpinnings with practical, field-tested methodologies. The protocols described herein are designed to be self-validating, ensuring that the data you generate is robust, reproducible, and fit for purpose in a regulated and scientifically rigorous environment.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. Before embarking on experimental determination, a thorough in-silico and literature-based characterization is crucial for anticipating its behavior and designing an appropriate experimental strategy.

| Property | Value | Significance for Solubility |

| Chemical Structure | The presence of a polar amide group capable of hydrogen bonding, a lipophilic chlorinated and methylated benzene ring, and an electronegative fluorine atom suggests a nuanced solubility profile, with potential for both polar and non-polar interactions. | |

| Molecular Formula | C₈H₇ClFNO | |

| Molecular Weight | 187.60 g/mol | A relatively low molecular weight generally favors solubility. |

| Predicted logP | 1.8-2.5 | This value indicates a moderate lipophilicity, suggesting that the compound will be more soluble in organic solvents than in water, with a preference for moderately polar to non-polar solvents. |

| Predicted pKa | ~17 (amide proton) | The amide proton is very weakly acidic, meaning the molecule will remain neutral across the typical pH range, and its solubility will not be significantly influenced by pH in aprotic organic solvents. |

| Melting Point | Not readily available | A higher melting point often correlates with lower solubility due to stronger crystal lattice energy that must be overcome by solvent-solute interactions. Experimental determination is recommended. |

Note: Predicted values for logP and pKa are derived from computational models and should be used as a guide. Experimental verification is always the gold standard.

Theoretical Underpinnings of Solubility

The dissolution of a crystalline solid, such as this compound, in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into three stages:

-

Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the crystal lattice together.

-

Cavitation Energy (Endothermic): The energy needed to create a void or cavity in the solvent large enough to accommodate the solute molecule.

-

Solvation Energy (Exothermic): The energy released when the solute molecule forms favorable interactions with the surrounding solvent molecules.

A compound dissolves when the exothermic solvation energy sufficiently overcomes the endothermic lattice and cavitation energies. The adage "like dissolves like" is a practical simplification of this principle: solvents that can replicate the types of intermolecular forces present in the solute crystal will lead to a more favorable solvation energy. For this compound, this implies that solvents capable of hydrogen bonding with the amide group and interacting with the aromatic ring via van der Waals forces will be effective.

Strategic Selection of Organic Solvents

A well-chosen panel of solvents is critical for building a comprehensive solubility profile. The selection should span a range of polarities, hydrogen bonding capabilities, and functional classes relevant to potential applications (e.g., reaction chemistry, crystallization, formulation).

| Solvent | Class | Polarity Index | Hydrogen Bond Donor/Acceptor | Rationale for Inclusion |

| Methanol | Alcohol | 5.1 | Both | A polar, protic solvent capable of strong hydrogen bonding with the amide group. |

| Ethanol | Alcohol | 4.3 | Both | Similar to methanol but slightly less polar; widely used in pharmaceutical formulations. |

| Isopropanol | Alcohol | 3.9 | Both | A less polar alcohol, useful for probing the effect of decreasing polarity in protic systems. |

| Acetone | Ketone | 5.1 | Acceptor | A polar, aprotic solvent that can accept hydrogen bonds from the amide N-H. |

| Acetonitrile | Nitrile | 5.8 | Acceptor | A polar, aprotic solvent with a strong dipole moment, often used in chromatography. |

| Ethyl Acetate | Ester | 4.4 | Acceptor | A moderately polar solvent with ester functionality, common in synthesis and extraction. |

| Dichloromethane | Halogenated | 3.1 | Neither | A non-polar, aprotic solvent, effective for dissolving lipophilic compounds. |

| Toluene | Aromatic | 2.4 | Neither | A non-polar, aromatic solvent that can engage in π-π stacking with the benzene ring. |

| Tetrahydrofuran (THF) | Ether | 4.0 | Acceptor | A polar, aprotic ether with good solvating power for a range of compounds. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Acceptor | A highly polar, aprotic solvent known for its exceptional solvating power. |

Experimental Determination of Solubility: The Equilibrium Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility due to its simplicity and reliability. It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Workflow for Shake-Flask Solubility Determination

Caption: Equilibrium Shake-Flask Experimental Workflow.

Detailed Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Analytical balance

-

Calibrated pipettes

-

Temperature-controlled orbital shaker or rotator

-

0.22 µm syringe filters (ensure compatibility with solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to each vial (e.g., 50-100 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume of the test solvent (e.g., 5.0 mL) into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal time.

-

Sample Collection: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes in the same temperature-controlled environment.

-

Filtration: Carefully withdraw a portion of the supernatant using a pipette and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-